

Comparative Efficacy of Disopyramide Phosphate and Lidocaine in the Prevention of Ventricular Fibrillation

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Compound of Interest

Compound Name: Disopyramide Phosphate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of **disopyramide phosphate** and lidocaine in the prevention and management of ventricular fibrillation (VF) and other ventricular arrhythmias. The information presented is based on available experimental and clinical data to assist in research and development efforts.

Executive Summary

Disopyramide phosphate, a Class IA antiarrhythmic agent, and lidocaine, a Class IB antiarrhythmic agent, both demonstrate efficacy in the management of ventricular arrhythmias. [1] Experimental studies suggest that disopyramide may be more potent than lidocaine in increasing the ventricular fibrillation threshold, a key factor in preventing VF. [2] Clinical data indicates that disopyramide can be an effective alternative for patients whose ventricular arrhythmias are not controlled by lidocaine. [1] However, both drugs exhibit different electrophysiological and hemodynamic profiles, which are critical considerations in their clinical application.

Data Presentation: Quantitative Comparison

The following tables summarize quantitative data from comparative studies on **disopyramide phosphate** and lidocaine.

Table 1: Comparative Efficacy in Suppressing Ventricular Arrhythmias

Study Type	Patient/Animal Model	Intervention	Outcome Measure	Results	Reference
Randomized Clinical Trial	26 patients with ventricular arrhythmias	Intravenous disopyramide vs. intravenous lidocaine	Arrhythmia Control (>50% reduction of premature ventricular complexes)	Disopyramide : 100% (22/22 trials); Lidocaine: 69% (9/13 trials)	[1]
Randomized Clinical Trial	26 patients with ventricular arrhythmias	Intravenous disopyramide vs. intravenous lidocaine	Clinical Efficacy (Arrhythmia control without side effects)	Disopyramide : 68% (15/22 trials); Lidocaine: 62% (8/13 trials)	[1]
Randomized Open Study	68 patients with suspected acute myocardial infarction and ventricular premature contractions	Intravenous disopyramide vs. intravenous lignocaine (lidocaine)	Complete abolition of premature ventricular contractions	Disopyramide showed a significantly higher rate of complete abolition (P < 0.001)	[3]

Table 2: Effects on Ventricular Fibrillation Threshold in an Experimental Model

Study Type	Animal Model	Intervention	Outcome Measure	Key Findings	Reference
Experimental Study	Dogs with experimental myocardial infarction	Intramuscular disopyramide phosphate vs. intramuscular lidocaine	Ventricular Fibrillation Threshold (VFT)	Disopyramide tended to be more potent than lidocaine in increasing the VFT at equivalent doses.	[2]
Experimental Study	Dogs with experimental myocardial infarction	Intravenous disopyramide phosphate (5 mg/kg)	Time to significant VFT increase	30 minutes (p < 0.01)	[2]
Experimental Study	Dogs with experimental myocardial infarction	Intravenous lidocaine + infusion	Time to VFT exceeding control levels	45 minutes (p < 0.01)	[2]
Experimental Study	Dogs with experimental myocardial infarction	Intramuscular disopyramide phosphate (5 mg/kg)	Minimally effective blood level for VFT increase	2.4 mcg/ml	[2]
Experimental Study	Dogs with experimental myocardial infarction	Intramuscular lidocaine (10 mg/kg)	Minimally effective blood level for VFT increase	1.7 mcg/ml	[2]

Table 3: Hemodynamic Effects in Healthy Volunteers

Study Type	Subjects	Intervention	Outcome Measure	Disopyramide Effects	Lidocaine Effects	Reference
Clinical Trial	Normal volunteers	Intravenous disopyramide vs. intravenous lignocaine (lidocaine)	Echocardiographic indices of ventricular function	25-33% decrease	No change	[4]
Clinical Trial	Normal volunteers	Intravenous disopyramide vs. intravenous lignocaine (lidocaine)	Heart Rate	Increase of up to 15 beats/min	Increase of up to 7 beats/min	[4]
Clinical Trial	Normal volunteers	Intravenous disopyramide vs. intravenous lignocaine (lidocaine)	Blood Pressure	Increase of up to 10 mmHg	Increase of up to 11 mmHg	[4]

Experimental Protocols

1. Experimental Myocardial Infarction in Dogs to Assess Ventricular Fibrillation Threshold

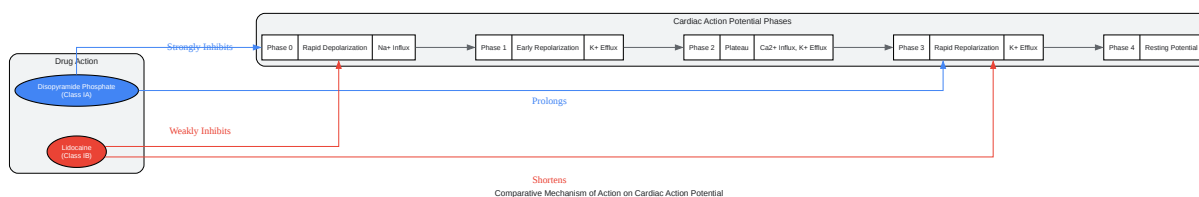
- Objective: To compare the prophylactic effects of **disopyramide phosphate** and lidocaine on the lowered ventricular fibrillation threshold (VFT) in an acute myocardial infarction model. [\[2\]](#)

- Animal Model: Dogs were used to create an experimental model of myocardial infarction through coronary ligation.[2]
- Drug Administration:
 - Lidocaine: Administered intravenously followed by an infusion, or as an intramuscular injection (10 mg/kg).[2]
 - **Disopyramide Phosphate**: Administered intravenously (5 mg/kg) or intramuscularly (2 mg/kg and 5 mg/kg).[2]
- Endpoint Measurement: The primary endpoint was the ventricular fibrillation threshold, which was measured at various time points after drug administration. Blood samples were also taken to determine the drug blood levels.[2]

2. Randomized Clinical Trial in Patients with Ventricular Arrhythmias

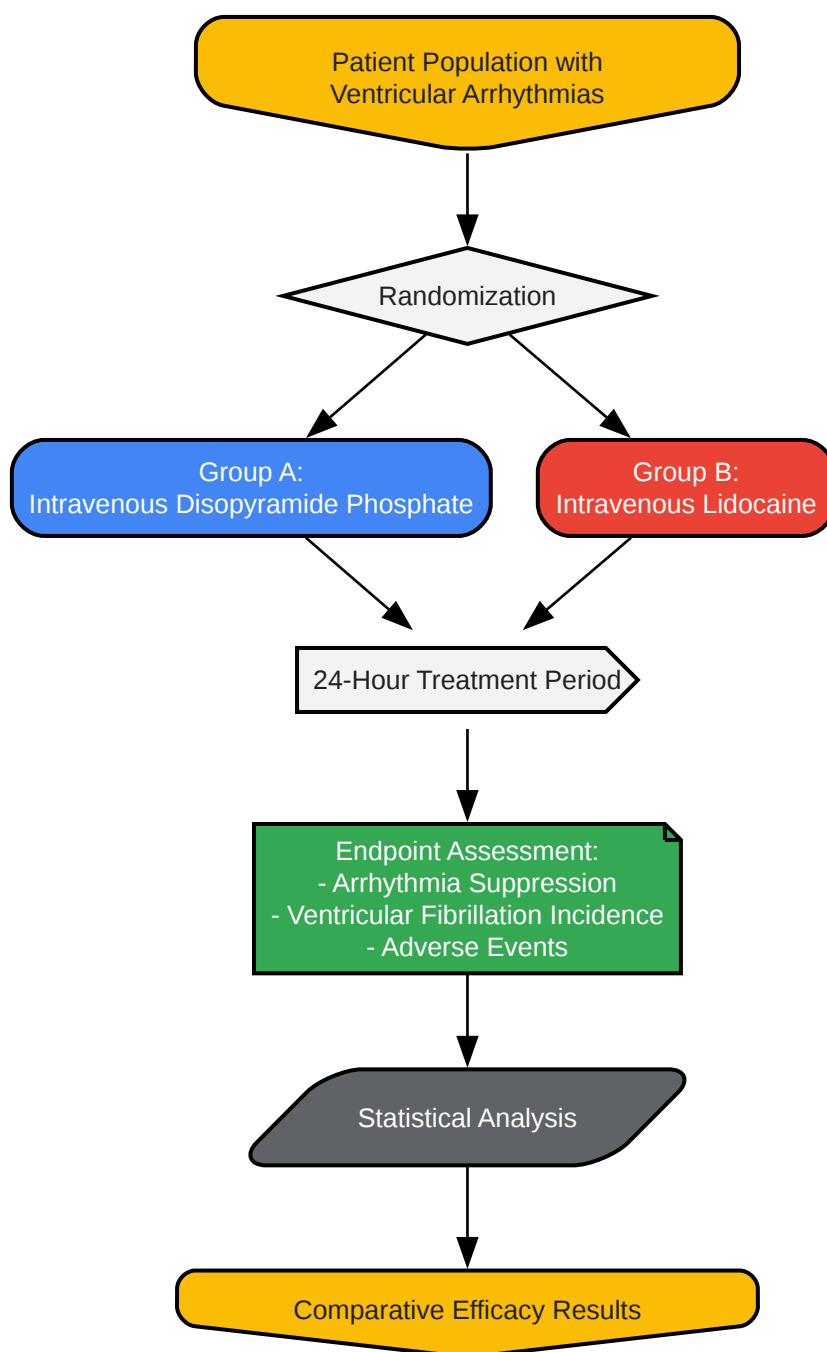
- Objective: To compare the efficacy of intravenous disopyramide and lidocaine in suppressing clinically significant ventricular arrhythmias.[1]
- Study Design: Twenty-six patients were randomly assigned to receive either intravenous disopyramide or lidocaine. A crossover design was permitted for cases of primary drug failure.[1]
- Endpoints:
 - Arrhythmia control was defined as a greater than 50% reduction in premature ventricular complexes.[1]
 - Clinical efficacy was defined as achieving arrhythmia control without the occurrence of adverse effects.[1]

Mandatory Visualizations



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Caption: Mechanism of Action of Disopyramide and Lidocaine.



Experimental Workflow for Comparative Drug Efficacy

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